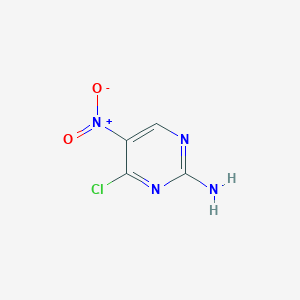
4-氯-5-硝基嘧啶-2-胺
描述
“4-Chloro-5-nitropyrimidin-2-amine” is a chemical compound . It is also known as “5-nitropyrimidin-2-amin” and has a molecular formula of C4H4N4O2 .
Molecular Structure Analysis
The molecular structure of “4-Chloro-5-nitropyrimidin-2-amine” can be represented by its molecular formula, C4H4N4O2 . The molecular weight of this compound is approximately 140.100 Da .科学研究应用
合成新衍生物
4-氯-5-硝基嘧啶-2-胺用于合成不同应用的各种衍生物。例如,它用于合成2-氯-4-甲基-5-硝基嘧啶的衍生物,从而导致新颖的杂环系统,如4-甲基-3-硝基-6H-嘧啶并[2,1-b]喹唑啉 (S. Banihashemi, H. Hassani, J. Lari, 2020)。
研究SNAr反应机制
该物质在研究亲核芳香取代(SNAr)反应机制方面起着重要作用。动力学测量和分析为这些反应提供了见解,特别是当与一次和二次脂环胺相互作用时 (P. Campodónico, B. Olivares, R. Tapia, 2020)。
嘧啶化学方法的发展
4-氯-5-硝基嘧啶-2-胺有助于开发制备取代嘧啶的方法,例如制备2,4-二取代的6-苯基-7H-吡咯[3,2-d]-嘧啶-7-酮 5-氧化物。这展示了它在合成复杂有机化合物中的实用性 (I. Čikotienė, E. Pudziuvelyte, A. Brukštus, 2008)。
在嘧啶合成中的作用
该化合物用于合成嘧啶衍生物,例如5-氨基-4-甲基氨基嘧啶,展示了它在生产各种化学过程中的关键中间体中的作用 (D. J. Brown, 2007)。
硝基胺的前体
它作为功能化硝基胺的前体,促进多取代吡啶酮等各种化合物的合成 (N. Nishiwaki, Y. Mizukawa, R. Terai, et al., 2000)。
杂环化合物的探索
这种化学物质在合成和探索各种杂环化合物的性质方面至关重要,有助于我们理解这些复杂的化学结构 (Harnden, D. Hurst, 1990)。
属性
IUPAC Name |
4-chloro-5-nitropyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN4O2/c5-3-2(9(10)11)1-7-4(6)8-3/h1H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIUAKDSNQXBGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90313070 | |
| Record name | 4-chloro-5-nitropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90313070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160948-35-6 | |
| Record name | 4-chloro-5-nitropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90313070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B170328.png)


